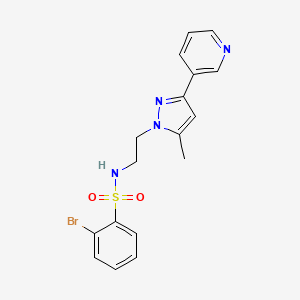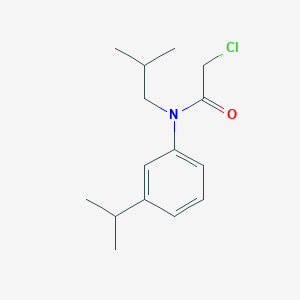
2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide, also known as Compound X, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X has been extensively studied for its potential applications in scientific research. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The precise mechanism of action of 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to increase the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This results in a decrease in the excitability of neurons, leading to the observed anticonvulsant and analgesic effects of 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X.
Biochemical and Physiological Effects:
In addition to its effects on the GABAergic system, 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme responsible for producing prostaglandins that are involved in inflammation. This results in the observed anti-inflammatory effects of 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X. Additionally, 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X has been shown to have antioxidant properties, which may contribute to its potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X is its high potency and selectivity for its target receptors and enzymes. This makes it a valuable tool for studying the GABAergic system, inflammation, and cancer biology. However, one limitation of 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X. One area of interest is the development of more potent and selective analogs of 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X for use in scientific research and potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X and its potential use in the treatment of neurological disorders and cancer. Finally, the development of new methods for administering 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X in experimental settings may help to overcome its limitations in solubility.
In conclusion, 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its anticonvulsant, analgesic, anti-inflammatory, and potential anticancer properties make it a valuable tool for studying the GABAergic system, inflammation, and cancer biology. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X can be synthesized through a multi-step process involving the reaction of various chemicals such as 3-iodoanisole, 2-methylpropylamine, and chloroacetyl chloride. The synthesis method has been optimized to yield high purity and quantity of 2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide X, which is essential for its use in scientific research.
Propriétés
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-(3-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-11(2)10-17(15(18)9-16)14-7-5-6-13(8-14)12(3)4/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHNGFGVTKRAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC=CC(=C1)C(C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

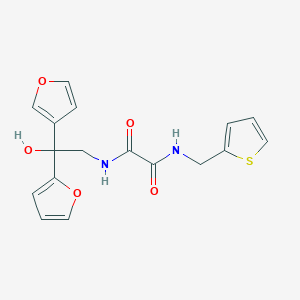
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide](/img/structure/B2991986.png)

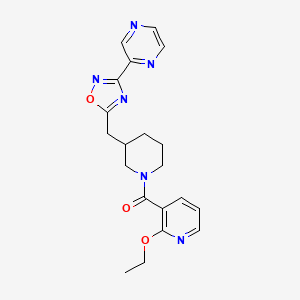
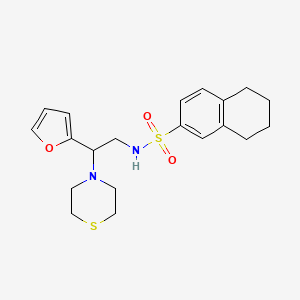
![4-[4-Chloro-5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-cyclohexylpiperidine-1-carboxamide](/img/structure/B2991994.png)
![6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2991995.png)
![2-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2991997.png)
![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2991998.png)
![methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2991999.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate](/img/structure/B2992001.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2992002.png)
![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2992003.png)
